2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile
Overview
Description
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety
Mechanism of Action
Target of Action
The primary target of 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile is the MurB protein of Staphylococcus aureus . This protein plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with the MurB protein by docking into its active site . This interaction inhibits the function of the MurB protein, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall.
Biochemical Pathways
The inhibition of the MurB protein affects the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, which can result in cell lysis and death. The downstream effects include the disruption of bacterial growth and proliferation.
Pharmacokinetics
Its solubility in organic solvents such as ethanol and methanol suggests that it may have good absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of the bacterial cell wall and the inhibition of bacterial growth . This can lead to the death of the bacteria, making the compound potentially useful as an antimicrobial agent.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . For example, the compound’s activity was measured at a pH of 7.6 and a temperature of 2°C
Biochemical Analysis
Biochemical Properties
The compound 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with the MurB protein of Staphylococcus aureus .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, which acts as a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile.
Malononitrile: Another precursor used in the synthesis.
Quinone derivatives: Formed through the oxidation of the hydroxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-10-4-8(3-9(6-13)7-14)5-11(17-2)12(10)15/h3-5,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGOLZJKCSVYBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001185192 | |
Record name | 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001185192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59832-13-2 | |
Record name | 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59832-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001185192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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